SRN1 Reactivity with Diphenyl Phosphide Ions: A 9-Fold Rate Enhancement Over Neopentyl Chloride
In an SRN1 reaction with diphenyl phosphide ions in liquid ammonia, neophyl chloride (5a) exhibits a relative reactivity that is approximately 9 times greater than that of its purely aliphatic analog, neopentyl chloride (4) [1]. Furthermore, its reactivity is about 6.4 times higher than that of a homolog with an extended bridge, 1-chloro-2,2-dimethyl-3-phenylpropane (5b) [1]. This enhanced reactivity is attributed to the phenyl group's ability to accept an electron, facilitating intramolecular electron transfer (intra-ET) catalysis to the C-Cl σ* bond [1].
| Evidence Dimension | Relative Rate Constant (k_rel) in SRN1 Reaction |
|---|---|
| Target Compound Data | k_rel = 9.0 (relative to neopentyl chloride) |
| Comparator Or Baseline | Neopentyl chloride (4): k_rel = 1.0 (baseline); 1-Chloro-2,2-dimethyl-3-phenylpropane (5b): k_rel = 0.85 (vs. 4) -> k(5a)/k(5b) = 6.4 |
| Quantified Difference | 9-fold increase over neopentyl chloride; 6.4-fold increase over homolog 5b |
| Conditions | Reaction with diphenyl phosphide ions under irradiation in liquid ammonia. |
Why This Matters
For researchers seeking to functionalize a sterically hindered neopentyl center, this quantifies the dramatic kinetic advantage conferred by the phenyl group in an electron-transfer pathway, enabling a reaction that is otherwise prohibitively slow with the purely aliphatic analog.
- [1] Duca, J. S., Gallego, M. H., Pierini, A. B., & Rossi, R. A. (1999). Electron-Transfer Nucleophilic Substitution Reactions on Neopentyl- and Phenyl-Substituted Alkyl Chlorides. Effect of the Bridge Length on the Intramolecular Electron-Transfer Catalysis. The Journal of Organic Chemistry, 64(8), 2626–2629. View Source
